molecular formula C9H7N3O4 B12700104 2-Benzofurancarboximidamide, N-hydroxy-4-nitro- CAS No. 84748-07-2

2-Benzofurancarboximidamide, N-hydroxy-4-nitro-

Cat. No.: B12700104
CAS No.: 84748-07-2
M. Wt: 221.17 g/mol
InChI Key: ZWGGMQBPUBGNFN-UHFFFAOYSA-N
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Description

N-Hydroxy-4-nitro-2-benzofurancarboximidamide is a chemical compound with the molecular formula C8H6N4O4 It is known for its unique structure, which includes a benzofuran ring substituted with nitro and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-4-nitro-2-benzofurancarboximidamide typically involves the nitration of 2-benzofurancarboximidamide followed by hydroxylation. The reaction conditions often require the use of strong acids and bases to facilitate the nitration and hydroxylation processes. Specific details on the reaction conditions can vary, but common reagents include nitric acid for nitration and hydroxylamine for hydroxylation .

Industrial Production Methods

Industrial production methods for N-Hydroxy-4-nitro-2-benzofurancarboximidamide are not well-documented in the literature. the compound can be synthesized on a larger scale using similar methods as those employed in laboratory settings, with adjustments made for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-4-nitro-2-benzofurancarboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitro and hydroxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-Hydroxy-4-amino-2-benzofurancarboximidamide .

Scientific Research Applications

N-Hydroxy-4-nitro-2-benzofurancarboximidamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Hydroxy-4-nitro-2-benzofurancarboximidamide involves its interaction with molecular targets such as enzymes and receptors. The nitro and hydroxy groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming stable complexes, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Benzofurancarboximidamide: Lacks the nitro and hydroxy groups, resulting in different reactivity and applications.

    4-Nitro-2-benzofurancarboximidamide: Similar structure but without the hydroxy group, leading to different chemical properties.

    N-Hydroxy-2-benzofurancarboximidamide:

Uniqueness

N-Hydroxy-4-nitro-2-benzofurancarboximidamide is unique due to the presence of both nitro and hydroxy groups on the benzofuran ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.

Properties

CAS No.

84748-07-2

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

N'-hydroxy-4-nitro-1-benzofuran-2-carboximidamide

InChI

InChI=1S/C9H7N3O4/c10-9(11-13)8-4-5-6(12(14)15)2-1-3-7(5)16-8/h1-4,13H,(H2,10,11)

InChI Key

ZWGGMQBPUBGNFN-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C2C=C(OC2=C1)/C(=N\O)/N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C2C=C(OC2=C1)C(=NO)N)[N+](=O)[O-]

Origin of Product

United States

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